2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid
Description
2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted with a 3-ethyl-1,2,4-oxadiazol-5-yl group at position 6 and an acetic acid moiety at position 2 (Figure 1). The compound (CAS: 1707603-36-8) is commercially available at 95% purity for research use . Its structure combines nitrogen-rich heterocycles, which are common in pharmaceuticals due to their bioisosteric properties and metabolic stability. The 1,2,4-oxadiazole ring enhances polarity and hydrogen-bonding capacity, while the acetic acid group may contribute to solubility and binding interactions.
Properties
Molecular Formula |
C12H11N5O4 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-[6-(3-ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C12H11N5O4/c1-2-8-13-11(21-15-8)7-3-4-9-14-17(6-10(18)19)12(20)16(9)5-7/h3-5H,2,6H2,1H3,(H,18,19) |
InChI Key |
FMVKHWIUGHTXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN3C(=NN(C3=O)CC(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the triazolo[4,3-a]pyridine core, and the final acetic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes reactions characteristic of its functional groups:
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Nucleophilic Attack : The acetic acid group participates in esterification or amidation reactions, while the triazole/oxadiazole rings may undergo electrophilic substitution.
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Hydrazinolysis : Breakdown of amide bonds to form hydrazides, enabling subsequent cyclization to form heterocycles .
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Catalyst-Dependent Reactions : Copper salts or acidic conditions may facilitate ring-forming reactions, such as those involving carbon disulfide.
Functional Group Reactivity
The compound’s reactivity is driven by its structural components:
-
Acetic Acid Group :
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Esterification : Reacts with alcohols under acidic conditions.
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Amidation : Forms amides with amines via coupling reagents.
-
-
Triazole/Oxadiazole Moieties :
-
Electrophilic Aromatic Substitution : Susceptible to reactions at nitrogen-rich positions.
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Nucleophilic Attack : Potential for substitution at carbonyl groups.
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Purification and Characterization
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Purification : High-performance liquid chromatography (HPLC) is used to isolate and confirm product purity.
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Spectroscopic Analysis :
-
NMR : Confirms proton environments and bond connectivity.
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Mass Spectrometry : Validates molecular weight and fragmentation patterns.
-
Comparison with Analogues
While direct comparative data for this specific compound is limited, trends from related heterocycles suggest:
Scientific Research Applications
2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogues
*Molecular formulas and weights are estimated based on structural analysis where explicit data are unavailable in the cited sources.
Key Observations:
Substituent Diversity : The target compound’s 3-ethyl-1,2,4-oxadiazol-5-yl group distinguishes it from simpler analogues like (3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetic acid, which lacks substituents at position 6 . This group may enhance lipophilicity and target engagement compared to unsubstituted derivatives.
Ring Saturation : Intermediate 19 (EP 3 532 474 B1) incorporates a saturated pyridine ring (5,6,7,8-tetrahydro), likely improving conformational flexibility and solubility relative to the fully aromatic target compound .
Biological Activity
The compound 2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the oxadiazole and triazole rings followed by acetic acid functionalization. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of these reactions.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated activity against various bacterial strains and fungi. A study comparing several oxadiazole derivatives indicated that certain modifications enhance their efficacy against pathogens such as Candida species and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has indicated that compounds with triazole rings can inhibit cancer cell proliferation. In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) . The mechanism of action may involve apoptosis induction and disruption of microtubule dynamics.
Anti-inflammatory Effects
Preliminary data suggest that derivatives of this compound may also possess anti-inflammatory properties. Studies have indicated that oxadiazole-containing compounds can modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells .
The biological activity of 2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
- DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest in cancer cells.
- Receptor Modulation : The compound may interact with specific cellular receptors involved in inflammation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested against Candida species with promising results indicating an IC50 range between 10 to 20 µg/mL .
- Cytotoxicity Assays : In a study focusing on triazole derivatives, compounds showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 15 to 30 µM .
- Inflammation Models : Research involving animal models demonstrated that oxadiazole derivatives can significantly reduce inflammation markers in induced models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
